(3S)-3-amino-1-dodecanoylazepan-2-one
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Overview
Description
(3S)-3-amino-1-dodecanoylazepan-2-one is a synthetic organic compound with a unique structure that combines an azepane ring with an amino group and a dodecanoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-dodecanoylazepan-2-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic intermediate.
Introduction of the Dodecanoyl Group: The dodecanoyl group can be introduced through an acylation reaction using dodecanoyl chloride in the presence of a base, such as triethylamine.
Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-dodecanoylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the azepane ring to a more saturated structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
(3S)-3-amino-1-dodecanoylazepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and materials with specific properties, such as enhanced mechanical strength or biocompatibility.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the development of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-dodecanoylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity.
Membrane Interaction: The dodecanoyl side chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Signal Transduction Pathways: The compound may influence signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-1-cyclopentanol: A compound with a similar azepane ring but a different side chain.
(3S)-3-amino-1-dodecanoylpiperidine: A compound with a piperidine ring instead of an azepane ring.
Uniqueness
(3S)-3-amino-1-dodecanoylazepan-2-one is unique due to its specific combination of an azepane ring, an amino group, and a dodecanoyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90264-75-8 |
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Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(3S)-3-amino-1-dodecanoylazepan-2-one |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(20)22/h16H,2-15,19H2,1H3/t16-/m0/s1 |
InChI Key |
AMVXNSMHFXSKID-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1CCCC[C@@H](C1=O)N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCCC(C1=O)N |
Origin of Product |
United States |
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